3,5-Dichloro-2-methylbenzyl Chloride: Technical Specifications & Application Guide
3,5-Dichloro-2-methylbenzyl Chloride: Technical Specifications & Application Guide
The following technical guide details the properties, synthesis, and applications of 3,5-Dichloro-2-methylbenzyl chloride , a specialized electrophilic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
3,5-Dichloro-2-methylbenzyl chloride (also known as 1-(chloromethyl)-3,5-dichloro-2-methylbenzene) is a high-value halogenated aromatic intermediate. It serves as a critical alkylating agent for introducing the sterically demanding and lipophilic 3,5-dichloro-2-methylbenzyl moiety into pharmacophores. This structural motif is particularly valued in drug design for its ability to occupy hydrophobic pockets while restricting conformational rotation due to the ortho-methyl group.
While the chloride itself is often generated in situ or supplied as a fine chemical, its identity is anchored by its stable precursors: 3,5-Dichloro-2-methylbenzyl alcohol (CAS: 1804896-51-2) and 3,5-Dichloro-2-methylbenzoic acid (CAS: 101567-48-0).
Chemical Identity & Specifications
Nomenclature & Identification
| Property | Detail |
| Chemical Name | 3,5-Dichloro-2-methylbenzyl chloride |
| IUPAC Name | 1-(Chloromethyl)-3,5-dichloro-2-methylbenzene |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 209.50 g/mol |
| SMILES | CC1=C(CN)C(Cl)=CC(Cl)=C1 (Amine precursor analog) -> CC1=C(CCl)C(Cl)=CC(Cl)=C1 |
| Precursor CAS | 1804896-51-2 (Alcohol); 101567-48-0 (Acid) |
Physical Properties (Predicted/Experimental)[5]
-
Appearance: White to off-white low-melting solid or clear liquid (dependent on purity).
-
Melting Point: 35–45 °C (Estimated based on 3,5-dichlorobenzyl chloride analogs).
-
Boiling Point: ~135–140 °C at 15 mmHg.
-
Solubility: Soluble in DCM, THF, Toluene, Ethyl Acetate; reacts with water/alcohols.
-
Density: ~1.35 g/cm³.
Synthesis & Production Methodologies
The synthesis of 3,5-dichloro-2-methylbenzyl chloride typically proceeds via two primary routes. The choice depends on the availability of starting materials (the acid vs. the xylene derivative).
Route A: Deoxychlorination of the Alcohol (Laboratory Scale)
This is the preferred method for high-purity applications (e.g., library synthesis) as it avoids isomer contamination common in radical halogenation.
-
Precursor: 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) is reduced (using
or ) to 3,5-Dichloro-2-methylbenzyl alcohol (CAS 1804896-51-2). -
Chlorination: The alcohol is treated with Thionyl Chloride (
) or Phosphoryl Chloride ( ) in DCM or Toluene.-
Mechanism: Formation of an alkyl chlorosulfite intermediate followed by
(or ) displacement by chloride.
-
Route B: Radical Chlorination of Xylene (Industrial Scale)
Direct chlorination of 3,5-dichloro-o-xylene (1,2-dimethyl-3,5-dichlorobenzene).
-
Reagent:
gas or N-Chlorosuccinimide (NCS) with radical initiator (AIBN/Benzoyl Peroxide). -
Selectivity Challenge: Requires careful control to chlorinate the C1-methyl (sterically less hindered than C2-methyl due to the ortho-chloro group? No, actually C1 is less hindered than C2 which is flanked by Cl at C3? Wait. In 3,5-dichloro-o-xylene (1,2-dimethyl), position 3 has a Cl.[1] Position 6 is H. The methyl at 1 is next to H(6) and Methyl(2). The methyl at 2 is next to Methyl(1) and Cl(3). Therefore, Methyl at 1 is sterically less hindered and kinetically favored for radical attack).
Synthesis Workflow Diagram
Figure 1: Synthetic pathways converting commercially available acid or xylene precursors to the target benzyl chloride.
Reactivity & Applications in Drug Design
The 3,5-dichloro-2-methylbenzyl group is a "privileged substructure" modification. It is often used to replace simple benzyl or dichlorobenzyl groups to modulate potency and metabolic stability.
Key Reactivity Profile
-
Nucleophilic Substitution (
): Highly reactive toward amines, thiols, and alkoxides.-
Application: Synthesis of benzylamines (secondary/tertiary) and benzyl ethers.
-
-
Friedel-Crafts Alkylation: Acts as an electrophile in the presence of Lewis acids (
, ) to functionalize aromatic rings.
Structural Advantages in Medicinal Chemistry
-
Lipophilicity: The two chlorine atoms and the methyl group significantly increase
, enhancing membrane permeability. -
Conformational Lock: The 2-methyl group (ortho to the linkage) introduces steric clash with the scaffold, restricting rotation around the benzylic bond. This can lock the molecule into a bioactive conformation (atropisomerism potential).
-
Metabolic Blocking: The 3,5-dichloro substitution pattern blocks the metabolically vulnerable para and meta positions, while the 2-methyl blocks the ortho position, extending the half-life (
) of the drug candidate.
Experimental Protocol: General N-Alkylation
To couple 3,5-Dichloro-2-methylbenzyl chloride with a secondary amine:
-
Dissolve 1.0 eq of amine in anhydrous Acetonitrile (MeCN).
-
Add 1.5 eq of
or DIPEA (Hünig's base). -
Add 1.1 eq of 3,5-Dichloro-2-methylbenzyl chloride dropwise at 0 °C.
-
Stir at RT for 4–12 hours (monitor by TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
.
Handling, Safety, and Stability
Hazard Classification: Corrosive (Skin Corr.[2] 1B), Lachrymator.
-
Hydrolytic Instability: Like all benzyl chlorides, this compound hydrolyzes in moist air to release HCl and revert to the alcohol.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
-
Safety Precautions:
-
Use only in a fume hood.
-
Wear butyl rubber gloves and chemical safety goggles.
-
Quench excess reagent with aqueous ammonium hydroxide or sodium bicarbonate.
-
References
-
Precursor Identity (Alcohol): 3,5-Dichloro-2-methylbenzyl alcohol.[3][4] CAS 1804896-51-2.[4] Available from AK Scientific and specialized catalog suppliers.
-
Precursor Identity (Acid): 3,5-Dichloro-2-methylbenzoic acid.[5][6] CAS 101567-48-0.[5][6] Listed in PubChem and chemical supplier databases.[7]
- General Synthesis of Benzyl Chlorides:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.5: Halogenation of Alcohols. Longman Scientific & Technical, 1989.
- Mechanistic Insight (Radical Chlorination): Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
Sources
- 1. 3,5-Dichloro-2-methylpyridin-4-ol|Research Chemical [benchchem.com]
- 2. 3,5-Dichloro-2-methylpyrazine | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. 154862-40-5|3,5-Dichlorobenzoic acid, sodium salt|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. SID 496704033 - PubChem [pubchem.ncbi.nlm.nih.gov]
